Methyl 3-nitroisonicotinate
Overview
Description
Methyl 3-nitroisonicotinate is an organic compound with the molecular formula C7H6N2O4. It is a derivative of isonicotinic acid, where the hydrogen atom at the third position of the pyridine ring is replaced by a nitro group, and the carboxylic acid group is esterified with methanol. This compound is known for its applications in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-nitroisonicotinate can be synthesized through various methods. One common approach involves the nitration of methyl isonicotinate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, ensures consistent product quality .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form methyl 3-aminoisonicotinate.
Substitution: The nitro group in this compound can be substituted with nucleophiles such as amines to form various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary amines.
Major Products:
Reduction: Methyl 3-aminoisonicotinate.
Substitution: Amino derivatives of this compound.
Scientific Research Applications
Methyl 3-nitroisonicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-nitroisonicotinate is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The nitro group may play a crucial role in these interactions by influencing the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Methyl isonicotinate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-nitroisonicotinate: Similar structure but with the nitro group at the fourth position, which may result in different reactivity and biological activity.
Uniqueness: Methyl 3-nitroisonicotinate is unique due to the specific positioning of the nitro group, which significantly influences its chemical reactivity and potential biological activities. This positional isomerism can lead to distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
methyl 3-nitropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-4-6(5)9(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZBLITUPLITGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349210 | |
Record name | methyl 3-nitroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103698-10-8 | |
Record name | 4-Pyridinecarboxylic acid, 3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103698-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-nitroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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